2-Methoxy-4-methyl-2-phenyl-1,3-dioxolane
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Overview
Description
2-Methoxy-4-methyl-2-phenyl-1,3-dioxolane is an organic compound belonging to the class of dioxolanes Dioxolanes are heterocyclic acetals that contain a five-membered ring with two oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methoxy-4-methyl-2-phenyl-1,3-dioxolane can be synthesized through the acetalization of carbonyl compounds with 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . A common method involves using toluenesulfonic acid as a catalyst in refluxing toluene, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other catalysts such as zirconium tetrachloride (ZrCl4) and tetrabutylammonium tribromide can also be used under mild reaction conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale acetalization processes. The use of efficient catalysts and continuous removal of byproducts such as water are crucial for high yield and purity. The reaction conditions are optimized to ensure the stability of the compound and to minimize side reactions.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-methyl-2-phenyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like organolithium (RLi) and Grignard reagents (RMgX).
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, and chromium trioxide (CrO3) in pyridine are commonly used.
Reduction: LiAlH4 and NaBH4 are typical reducing agents.
Substitution: Organolithium and Grignard reagents are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lactones or related cleavage products, while reduction typically results in alcohols .
Scientific Research Applications
2-Methoxy-4-methyl-2-phenyl-1,3-dioxolane has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methoxy-4-methyl-2-phenyl-1,3-dioxolane involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in chemical synthesis or biological systems .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-phenyl-1,3-dioxolane
- 2-Methylene-4-phenyl-1,3-dioxolane
- (+)-cis-2-Methyl-4-trimethylammoniummethyl-1,3-dioxolane iodide
Uniqueness
2-Methoxy-4-methyl-2-phenyl-1,3-dioxolane is unique due to its methoxy and phenyl substituents, which confer distinct chemical and physical properties. These substituents influence its reactivity and stability, making it suitable for specific applications that similar compounds may not be able to fulfill .
Properties
CAS No. |
61562-20-7 |
---|---|
Molecular Formula |
C11H14O3 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-methoxy-4-methyl-2-phenyl-1,3-dioxolane |
InChI |
InChI=1S/C11H14O3/c1-9-8-13-11(12-2,14-9)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 |
InChI Key |
CVYCIAHDGSKGSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC(O1)(C2=CC=CC=C2)OC |
Origin of Product |
United States |
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